Methyl 4-[(e)-2-methoxyethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(e)-2-methoxyethenyl]benzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group and a methoxyethenyl substituent. This compound is known for its pleasant aroma and is used in various applications, including perfumery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(e)-2-methoxyethenyl]benzoate can be synthesized through the esterification of 4-[(e)-2-methoxyethenyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(e)-2-methoxyethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 4-[(e)-2-methoxyethenyl]benzoic acid or corresponding aldehydes.
Reduction: Alcohol derivatives of the ester.
Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.
Scientific Research Applications
Methyl 4-[(e)-2-methoxyethenyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of methyl 4-[(e)-2-methoxyethenyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes . The compound’s insecticidal properties are likely due to its action as a contact toxicant or fumigant, affecting the nervous system of insects .
Comparison with Similar Compounds
Methyl 4-[(e)-2-methoxyethenyl]benzoate can be compared with other esters such as:
Methyl benzoate: Similar in structure but lacks the methoxyethenyl substituent, resulting in different chemical and biological properties.
Ethyl benzoate: Another ester with a similar benzene ring structure but different alkyl group, leading to variations in reactivity and applications.
Methyl 4-hydroxybenzoate: Known for its preservative properties, differing in functional groups and applications.
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 4-[(E)-2-methoxyethenyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-13-8-7-9-3-5-10(6-4-9)11(12)14-2/h3-8H,1-2H3/b8-7+ |
InChI Key |
NYEHKJYWMUGBFY-BQYQJAHWSA-N |
Isomeric SMILES |
CO/C=C/C1=CC=C(C=C1)C(=O)OC |
Canonical SMILES |
COC=CC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.